molecular formula C13H19N B13270936 7-Methyl-3-(propan-2-YL)-1,2,3,4-tetrahydroquinoline

7-Methyl-3-(propan-2-YL)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13270936
M. Wt: 189.30 g/mol
InChI Key: VKLXZPACJYAMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-(propan-2-YL)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure that is partially saturated, with a methyl group at the 7th position and an isopropyl group at the 3rd position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(propan-2-YL)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Typically around 60-80°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(propan-2-YL)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline derivatives.

    Reduction: Can be reduced to form fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

7-Methyl-3-(propan-2-YL)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(propan-2-YL)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a fully unsaturated ring system.

    Tetrahydroquinoline: A similar compound without the methyl and isopropyl substituents.

    Isoquinoline: An isomeric compound with the nitrogen atom in a different position.

Uniqueness

7-Methyl-3-(propan-2-YL)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and isopropyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

7-methyl-3-propan-2-yl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-9(2)12-7-11-5-4-10(3)6-13(11)14-8-12/h4-6,9,12,14H,7-8H2,1-3H3

InChI Key

VKLXZPACJYAMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CN2)C(C)C)C=C1

Origin of Product

United States

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